

Comparative Transcriptomics of Streptomyces under High and Low Paulomycin B Production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Paulomycin B*

Cat. No.: *B15567904*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic profiles of a **Paulomycin B**-producing Streptomyces strain under high-yield and low-yield fermentation conditions. The data presented is a representative model based on published comparative transcriptomic studies of other antibiotic-producing Streptomyces species.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction

Paulomycins A and B are potent antibiotics effective against Gram-positive bacteria.[\[5\]](#) They are produced by several Streptomyces species, including *Streptomyces albus* J1074.[\[6\]](#) Understanding the transcriptional regulation of the **Paulomycin** biosynthetic gene cluster and related metabolic pathways is crucial for developing rational strategies to enhance antibiotic titers. This guide summarizes the key transcriptomic differences observed when comparing a high-production state, often achieved through optimized fermentation conditions, with a low-production state under standard or nutrient-limited conditions.

Data Presentation: Differentially Expressed Genes

The following table summarizes the key differentially expressed genes in a representative Streptomyces strain under a hypothetical high **Paulomycin B** production condition compared to a low production condition. The selection of genes is based on the known **Paulomycin** biosynthesis pathway and common regulatory patterns observed in Streptomyces antibiotic production.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)

Gene ID	Putative Function	Fold Change (High vs. Low)	p-value
Paulomycin Biosynthesis Cluster			
plmP	Chorismate utilization	5.8	<0.001
plm1	Glycosyltransferase	6.2	<0.001
plm12	L-paulomycosyl glycosyltransferase	7.1	<0.001
plm13	Acyltransferase	6.5	<0.001
plm15	Paulic acid biosynthesis	4.9	<0.001
Primary Metabolism			
zwf	Glucose-6-phosphate dehydrogenase	2.5	<0.05
gdhA	Glutamate dehydrogenase	3.1	<0.01
accA2	Acetyl-CoA carboxylase alpha chain	2.8	<0.01
Regulatory Genes			
adpA	Pleiotropic regulator	3.5	<0.01
afsR	Global antibiotic synthesis regulator	4.2	<0.001

Experimental Protocols

The methodologies outlined below are representative of those used in comparative transcriptomic studies of *Streptomyces*.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)

Strain Cultivation and Fermentation

- Bacterial Strain: *Streptomyces albus* J1074, a known producer of paulomycins.[\[6\]](#)
- Seed Culture: The strain is grown in a seed medium (e.g., TSB) for 48 hours at 30°C and 220 rpm.[\[3\]](#)
- Production Cultures:
 - Low Production: 1 mL of the seed culture is inoculated into a defined minimal medium with limited phosphate and a primary carbon source like glucose.
 - High Production: 1 mL of the seed culture is inoculated into a complex production medium (e.g., R5A or a medium supplemented with soybean oil) known to enhance secondary metabolite production.[\[3\]\[5\]](#) Cultures are grown for 96-120 hours at 30°C and 220 rpm.
- Sample Collection: Mycelia are harvested by centrifugation at specific time points corresponding to low and high **paulomycin B** production, as determined by HPLC analysis of the culture supernatant.

RNA Extraction and Quality Control

- RNA Isolation: Total RNA is extracted from the harvested mycelia using a reliable method such as the TRIzol method or a commercial kit, often involving mechanical disruption (e.g., bead beating) to ensure efficient lysis of *Streptomyces* cells.
- Genomic DNA Removal: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
- RNA Quality and Quantity: The integrity and quantity of the RNA are assessed using an Agilent 2100 Bioanalyzer and a NanoDrop spectrophotometer. High-quality RNA (RIN > 7.0) is used for library preparation.[\[8\]](#)

Library Preparation and RNA Sequencing (RNA-Seq)

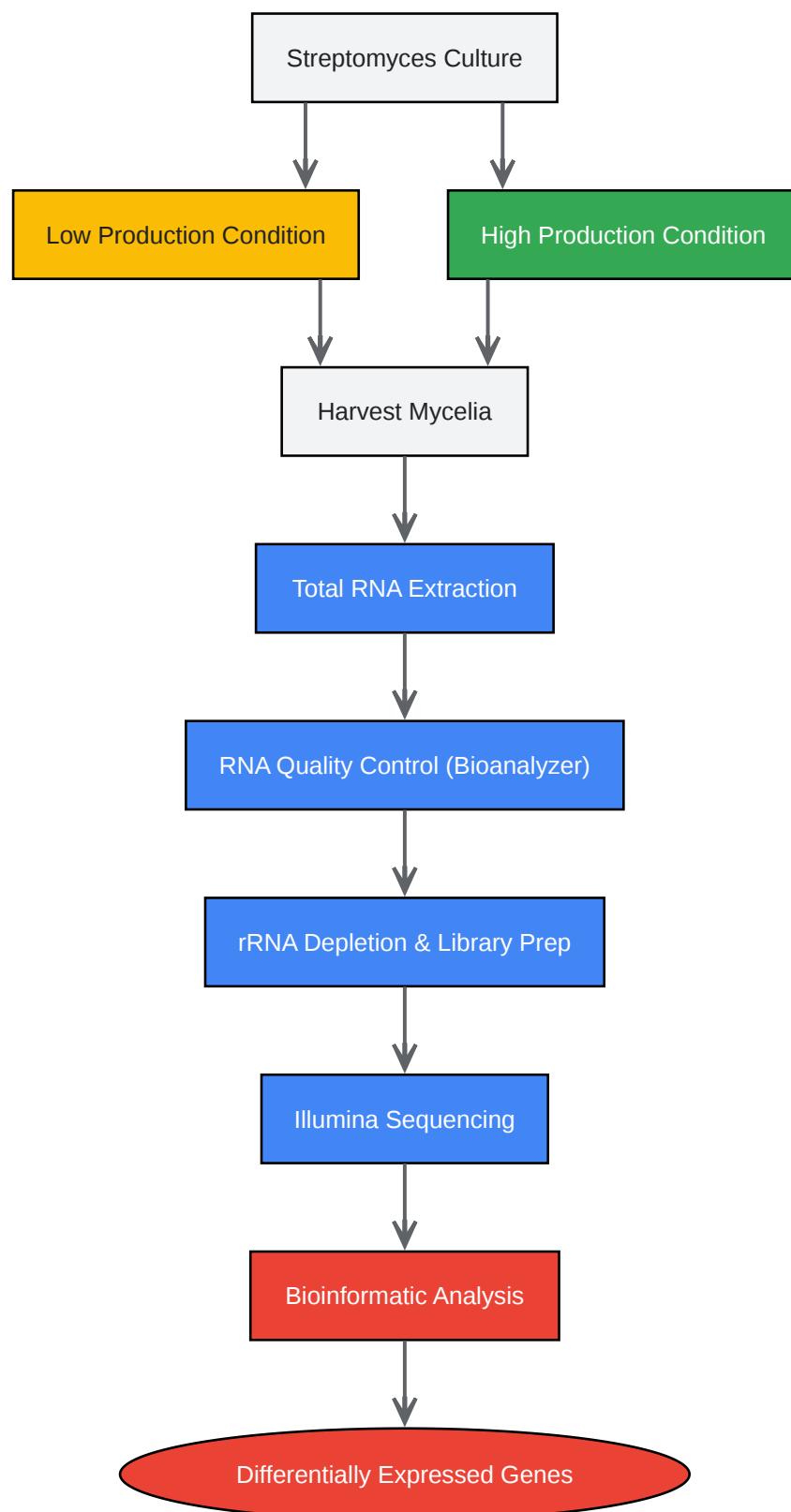
- rRNA Depletion: Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).

- Library Construction: The rRNA-depleted RNA is fragmented, and cDNA is synthesized using random primers. Sequencing adapters are then ligated to the cDNA fragments.
- Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate a sufficient number of paired-end reads for robust statistical analysis.

Bioinformatic Analysis

- Quality Control of Reads: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
- Read Mapping: The high-quality reads are mapped to the reference genome of *Streptomyces albus* J1074.
- Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and differential expression analysis is performed using a package like DESeq2 or edgeR to identify genes with statistically significant changes in expression between high and low production conditions. Genes with a fold change > 2 and a p-value < 0.05 are considered differentially expressed.

Visualizations


Paulomycin B Biosynthesis Pathway

[Click to download full resolution via product page](#)

Caption: Upregulated genes in the **Paulomycin B** biosynthesis pathway.

Experimental Workflow for Comparative Transcriptomics

[Click to download full resolution via product page](#)

Caption: Workflow for comparative transcriptomic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Comparative Transcriptome Analysis of *Streptomyces nodosus* Mutant With a High-Yield Amphotericin B [frontiersin.org]
- 2. Comparative Transcriptome Analysis of *Streptomyces Clavuligerus* in Response to Favorable and Restrictive Nutritional Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Comparative Transcriptome Analysis Demonstrates the Positive Effect of the Cyclic AMP Receptor Protein Crp on Daptomycin Biosynthesis in *Streptomyces roseosporus* [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. New insights into paulomycin biosynthesis pathway in *Streptomyces albus* J1074 and generation of novel derivatives by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Transcriptomics of *Streptomyces* under High and Low Paulomycin B Production]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15567904#comparative-transcriptomics-of-streptomyces-under-high-and-low-paulomycin-b-production>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com